[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine
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Overview
Description
[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: The major product is [5-(4-Methylpiperazin-1-yl)-2-aminophenyl]methanamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpiperazin-1-yl)phenyl]methanamine
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Methylpiperazin-1-yl)phenyl]acetic acid
Uniqueness
[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine is unique due to the presence of both a nitro group and a piperazine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C12H18N4O2/c1-14-4-6-15(7-5-14)11-2-3-12(16(17)18)10(8-11)9-13/h2-3,8H,4-7,9,13H2,1H3 |
InChI Key |
OLBRXYDGUYXKEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
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